8-iso-PGE1
Overview
Description
8-Isoprostaglandin E1 is a prostanoid.
Mechanism of Action
Target of Action
8-iso-PGE1, also known as Ovinonic acid, is primarily a spasmodic agent found in canine pulmonary veins . It is an isoprostane, a family of prostanoid molecules of non-cyclooxygenase origin . It has been reported to cause vasodilation , indicating that its primary targets are likely vascular smooth muscle cells.
Mode of Action
It is known to induce vasodilation, suggesting that it interacts with its targets (vascular smooth muscle cells) to relax them, thereby increasing blood flow . This vasodilatory effect is likely achieved through the inhibition of muscle contraction, which is consistent with its role as a spasmodic agent .
Biochemical Pathways
This compound is part of the isoprostane family, which are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism . It is suggested that this compound may be involved in the regulation of inflammatory responses, as it has been found to down-regulate inflammatory factors .
Pharmacokinetics
It is known that both intra-arterial and intravenous infusions of pge1 have been used in the treatment of peripheral arterial occlusive disease .
Result of Action
The primary result of this compound action is vasodilation, which can increase blood flow and potentially alleviate conditions such as peripheral arterial occlusive disease . Additionally, it has been reported to have anti-inflammatory effects, which could be beneficial in various pathological conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of FiO2 could be reduced from 60 to 40% to maintain oxygenation . Furthermore, the presence of other biochemical factors in the environment, such as inflammatory mediators, could potentially influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
8-iso-PGE1 interacts with various enzymes, proteins, and other biomolecules. It is recognized as a vasoconstrictor with a similar effect as PGF2α . The formal name of this compound is (8β,11α,13E,15S)-11,15-dihydroxy-9-oxo-prost-13-en-1-oic acid .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to attenuate high glucose-induced apoptosis in proximal renal tubular cells by inhibiting the JNK/Bim pathway . Furthermore, it has been shown to bind to Nurr1, an orphan nuclear receptor critical for the development, maintenance, and protection of midbrain dopaminergic neurons, and stimulate its transcriptional function .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It directly interacts with the ligand-binding domain (LBD) of Nurr1 and stimulates its transcriptional function . PGA1, a dehydrated metabolite of PGE1, couples covalently to Nurr1-LBD by forming a Michael adduct with Cys566, inducing notable conformational changes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For instance, PGE1 administration did not change blood glucose levels but alleviated diabetic kidney injury in DKD rats . In vitro experiments showed that PGE1 significantly enhanced HG-reduced HK-2 cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, PGE1 and PGA1 exhibited neuroprotective effects in a Nurr1-dependent manner, prominently enhancing the expression of Nurr1 target genes in mDA neurons and improving motor deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned mouse models of Parkinson’s disease .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a product of the arachidonic acid cascade, a well-studied metabolic pathway involving the conversion of arachidonic acid into various prostaglandins and other eicosanoids .
Properties
IUPAC Name |
7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-JCPCGATGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185206 | |
Record name | (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Isoprostaglandin E1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21003-46-3 | |
Record name | (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21003-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoprostaglandin E1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8β,11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-EPIPROSTAGLANDIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84W5RE239W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-Isoprostaglandin E1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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